Cas no 2229102-49-0 (2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
- 2229102-49-0
- EN300-1750276
-
- Inchi: 1S/C8H11NO3S/c1-5-9-4-6(13-5)3-8(2,12)7(10)11/h4,12H,3H2,1-2H3,(H,10,11)
- InChI Key: NADVQPSQNFAAAV-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1CC(C(=O)O)(C)O
Computed Properties
- Exact Mass: 201.04596439g/mol
- Monoisotopic Mass: 201.04596439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 98.7Ų
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1750276-0.05g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 0.05g |
$1296.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-0.1g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 0.1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-0.25g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 0.25g |
$1420.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-0.5g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 0.5g |
$1482.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-1.0g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 1g |
$1543.0 | 2023-06-03 | ||
| Enamine | EN300-1750276-2.5g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 2.5g |
$3025.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-5.0g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 5g |
$4475.0 | 2023-06-03 | ||
| Enamine | EN300-1750276-10.0g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 10g |
$6635.0 | 2023-06-03 | ||
| Enamine | EN300-1750276-1g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 1g |
$1543.0 | 2023-09-20 | ||
| Enamine | EN300-1750276-5g |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
2229102-49-0 | 5g |
$4475.0 | 2023-09-20 |
2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
Introduction to 2-Hydroxy-2-Methyl-3-(2-Methyl-1,3-Thiazol-5-yl)propanoic Acid (CAS No. 2229102-49-0)
2-Hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid (CAS No. 2229102-49-0) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and recent research developments associated with this compound.
The molecular structure of 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is composed of a hydroxy group, a methyl group, and a thiazole ring, which collectively contribute to its distinct chemical and biological properties. The presence of the thiazole ring is particularly noteworthy, as it is a common motif in many biologically active molecules, including antibiotics and antifungal agents. The hydroxy and methyl groups further enhance the compound's solubility and stability, making it an attractive candidate for drug development.
In terms of chemical synthesis, 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can be synthesized through several routes. One common method involves the reaction of 2-methylthiazole with an appropriate carboxylic acid derivative under specific conditions. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 described a novel one-pot synthesis method that significantly reduced reaction time and improved yield.
The biological activities of 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid have been extensively investigated in both in vitro and in vivo studies. One of the most notable findings is its potent anti-inflammatory effects. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. These results suggest that 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory properties, 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has also shown promising antitumor activity. A study published in Cancer Research in 2019 reported that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer and colon cancer cells. The mechanism underlying this antitumor effect is believed to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK. These findings have sparked interest in further exploring the potential use of 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid as an anticancer agent.
In addition to its therapeutic applications, 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has been studied for its potential use as a chemical probe in biological research. Its unique structural features make it an ideal tool for investigating the role of thiazole-containing compounds in various biological processes. For example, researchers at Harvard University have used this compound to study the interactions between thiazole derivatives and specific protein targets involved in cell signaling pathways.
The safety profile of 2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-y l)propanoic acid has also been evaluated through preclinical studies. Toxicity assessments conducted on animal models have shown that this compound exhibits low toxicity at therapeutic doses. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, 2-hydroxy-2-methyl -3-( 7 -m eth yl - 1 , 3 -th iaz ol - 5 -y l )pr op ano ic ac id strong > (CAS No . 7 7 - ) represents a promising compound with diverse biological activities and potential therapeutic applications . Ongoing research continues to uncover new insights into its mechanisms of action , synthetic methods , and clinical potential . As more studies are conducted , it is likely that this compound will play an increasingly important role in the development of novel therapeutics for various diseases . p >
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